molecular formula C12H19N3O7 B117467 1-(3-(2,3-Dihydroxypropyl)-3,4-dihydro-2,6-dimethoxy-5-nitro-4-pyrimidinyl)-2-propanone CAS No. 156360-67-7

1-(3-(2,3-Dihydroxypropyl)-3,4-dihydro-2,6-dimethoxy-5-nitro-4-pyrimidinyl)-2-propanone

Cat. No.: B117467
CAS No.: 156360-67-7
M. Wt: 317.3 g/mol
InChI Key: JGVSGBOWZVYKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1’-(Azodicarbonyl)dipiperidine is a chemical compound with the molecular formula C12H20N4O2. It is known for its role as a reagent in various organic synthesis reactions, particularly in the Mitsunobu reaction. This compound is characterized by its azodicarbonyl functional group, which is responsible for its reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-(Azodicarbonyl)dipiperidine can be synthesized through the reaction of piperidine with azodicarbonyl compounds under controlled conditions. The reaction typically involves the use of a base to facilitate the formation of the azodicarbonyl group.

Industrial Production Methods: Industrial production of 1,1’-(Azodicarbonyl)dipiperidine involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(Azodicarbonyl)dipiperidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can convert the azodicarbonyl group into other functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

1,1’-(Azodicarbonyl)dipiperidine has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the Mitsunobu reaction, which is employed to form carbon-nitrogen bonds.

    Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It plays a role in the development of new drugs and therapeutic agents.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1’-(Azodicarbonyl)dipiperidine involves its azodicarbonyl functional group, which can participate in various chemical reactions. The compound acts as an electrophile, reacting with nucleophiles to form new bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

1,1’-(Azodicarbonyl)dipiperidine can be compared with other similar compounds, such as:

    Azodicarboxylic acid diethyl ester: This compound also contains an azodicarbonyl group and is used in similar reactions.

    Azodicarboxylic acid dimethyl ester: Another similar compound with comparable reactivity and applications.

Uniqueness: 1,1’-(Azodicarbonyl)dipiperidine is unique due to its specific structure and reactivity, which make it particularly useful in the Mitsunobu reaction and other organic synthesis processes.

Properties

CAS No.

156360-67-7

Molecular Formula

C12H19N3O7

Molecular Weight

317.3 g/mol

IUPAC Name

1-[3-(2,3-dihydroxypropyl)-2,6-dimethoxy-5-nitro-4H-pyrimidin-4-yl]propan-2-one

InChI

InChI=1S/C12H19N3O7/c1-7(17)4-9-10(15(19)20)11(21-2)13-12(22-3)14(9)5-8(18)6-16/h8-9,16,18H,4-6H2,1-3H3

InChI Key

JGVSGBOWZVYKJV-UHFFFAOYSA-N

SMILES

CC(=O)CC1C(=C(N=C(N1CC(CO)O)OC)OC)[N+](=O)[O-]

Canonical SMILES

CC(=O)CC1C(=C(N=C(N1CC(CO)O)OC)OC)[N+](=O)[O-]

Synonyms

4-acetylmethyl-3,4-dihydro-3-(2,3-dihydroxypropyl)-2,6-dimethoxy-5-nitropyrimidine
ADDDP

Origin of Product

United States

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